ROR|At inverse agonist 30 is a chemical compound that acts primarily on the retinoic acid-related orphan receptor gamma (RORγ). This receptor plays a significant role in various biological processes, including the regulation of immune responses and the development of certain types of T helper cells. RORγ is known to be constitutively active, meaning it can activate gene transcription even in the absence of a ligand. Inverse agonists like ROR|At inverse agonist 30 bind to the receptor and inhibit its activity, thereby reducing the expression of genes associated with inflammation and autoimmunity.
The compound has been studied extensively in the context of autoimmune diseases and inflammatory conditions. Research indicates that ROR|At inverse agonist 30 can modulate immune responses by inhibiting RORγ activity, which is crucial for the differentiation of T helper 17 cells, a subset of T cells involved in inflammatory responses .
ROR|At inverse agonist 30 is classified as a small-molecule inverse agonist. It specifically targets the ligand-binding domain of RORγ, altering its conformation to prevent it from activating transcription. This classification places it among other pharmacological agents that modulate nuclear receptor activity, which are essential in drug discovery for treating various diseases .
The synthesis of ROR|At inverse agonist 30 typically involves multi-step organic synthesis techniques, often starting from commercially available precursors. The process may include:
The synthesis generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification, while mass spectrometry is used to confirm molecular identity and purity .
The molecular structure of ROR|At inverse agonist 30 features a complex arrangement that allows it to effectively interact with the ligand-binding domain of RORγ. The specific arrangement of functional groups within the compound is critical for its binding affinity and activity.
ROR|At inverse agonist 30 participates in various chemical reactions that can alter its functional properties. Key reactions include:
Understanding these reactions is crucial for predicting how the compound behaves in biological systems. Reaction kinetics can be studied using spectroscopic methods or chromatographic techniques to monitor changes over time .
The mechanism of action of ROR|At inverse agonist 30 involves binding to the ligand-binding domain of RORγ, leading to a conformational change that inhibits its transcriptional activity. This results in decreased expression of pro-inflammatory cytokines and genes associated with Th17 differentiation.
Relevant data on these properties can be derived from stability studies and solubility tests conducted under controlled laboratory conditions .
ROR|At inverse agonist 30 has potential applications in several scientific fields:
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor belonging to the nuclear hormone receptor superfamily. It serves as the master regulator of T helper 17 cell differentiation, a lymphocyte subpopulation critical for host defense against extracellular pathogens but also implicated in autoimmune pathogenesis. RORγt directly controls the expression of proinflammatory cytokines, including interleukin-17A, interleukin-17F, interleukin-22, and granulocyte-macrophage colony-stimulating factor, by binding to RORγt response elements in their promoter regions. These response elements feature an AGGTCA consensus motif preceded by an A/T-rich sequence [1] [6].
During T helper 17 cell differentiation, transforming growth factor-β and interleukin-6 induce phosphorylation of signal transducer and activator of transcription 3, which activates Rorc gene transcription. RORγt then recruits histone-modifying enzymes such as p300 and JmjC domain-containing protein 3 to the Il17a locus, facilitating chromatin remodeling through histone acetylation and demethylation. This process enables efficient transcription of interleukin-17 genes. The conserved non-coding sequence 2 region, located approximately 5-kb upstream of the Il17a transcription start site, contains critical RORγt response elements that loop back to interact with the promoter, bringing associated chromatin-modifying complexes to activate transcription [5] [8].
RORγt-deficient mice exhibit profoundly impaired T helper 17 cell differentiation and reduced production of interleukin-17 family cytokines. These animals demonstrate increased resistance to autoimmune diseases in experimental models, including experimental autoimmune encephalomyelitis and collagen-induced arthritis, underscoring the pivotal role of RORγt in autoimmune pathogenesis [1] [5].
Table 1: RORγt-Regulated Cytokines in Autoimmune Pathogenesis
Cytokine | Function in Immunity | Role in Autoimmunity |
---|---|---|
Interleukin-17A | Induces chemokine production (CXCL1, CXCL2, CXCL8) to recruit neutrophils | Mediates tissue inflammation and damage in psoriasis, rheumatoid arthritis |
Interleukin-17F | Shares 50% homology with interleukin-17A; enhances epithelial defense | Synergizes with interleukin-17A in inflammatory responses |
Interleukin-22 | Promotes epithelial cell regeneration and barrier function | Contributes to epidermal hyperplasia in psoriasis |
Granulocyte-macrophage colony-stimulating factor | Enhances myeloid cell survival and activation | Drives chronic inflammation and tissue destruction |
RORγt exhibits significant constitutive activity, meaning it can regulate transcription of target genes even in the absence of exogenous ligands. This basal activity stems from its ability to recruit coactivators such as steroid receptor coactivator 1 and steroid receptor coactivator 2 to the transcription complex. The ligand-binding domain of RORγt contains a hydrophobic pocket that can accommodate various cholesterol intermediates and oxysterols, which function as endogenous ligands that modulate its transcriptional activity [7] [9].
Several cholesterol biosynthetic intermediates, including desmosterol and 7β,27-dihydroxycholesterol, have been identified as natural RORγt agonists that enhance its transcriptional activity. Changes in cholesterol metabolism within immune cells significantly impact the generation of these endogenous RORγt ligands, creating a direct link between cellular metabolism and immune responses. This metabolic-immunological crosstalk contributes to the dysregulation of RORγt activity in autoimmune conditions, where altered cholesterol metabolism in T helper 17 cells may exacerbate their pathogenicity [1] [7].
The constitutive activity of RORγt enables sustained production of interleukin-17 even under homeostatic conditions. However, in autoimmune settings, this basal activity becomes pathologically amplified through multiple mechanisms: increased expression of RORγt in differentiating T helper 17 cells, enhanced stabilization of RORγt protein via post-translational modifications, and metabolic reprogramming that increases the production of endogenous RORγt agonists. This dysregulation creates a self-reinforcing loop wherein interleukin-17 production promotes inflammation that further stimulates T helper 17 cell differentiation and RORγt expression [6] [9].
Unlike neutral antagonists that merely block agonist binding without affecting basal activity, inverse agonists suppress the constitutive activity of RORγt by inducing conformational changes that promote corepressor recruitment. This distinction is therapeutically significant because autoimmune pathogenesis involves ligand-independent RORγt activation. Inverse agonists bind the ligand-binding domain and induce structural rearrangements, particularly in helix 12, which shifts to a position that facilitates interaction with nuclear receptor corepressor proteins rather than coactivators [7] [10].
Table 2: Comparison of RORγt Ligand Mechanisms
Mechanism | Effect on Helix 12 | Coregulator Recruitment | Impact on Basal Activity |
---|---|---|---|
Agonist | Stabilizes active conformation | Coactivators (steroid receptor coactivator 1/2) | Increases transcription |
Neutral antagonist | Prevents agonist binding | No change | No effect on basal activity |
Inverse agonist | Induces inactive conformation | Corepressors (nuclear receptor corepressor) | Suppresses constitutive activity |
RORγt inverse agonists demonstrate superior efficacy in suppressing interleukin-17 production compared to neutral antagonists because they address both ligand-dependent and constitutive signaling. Molecular analyses reveal that inverse agonists like RORγt inverse agonist 30 bind to the orthosteric ligand-binding pocket of RORγt with high affinity, engaging critical residues such as Arginine 367 and Arginine 364 through ionic interactions. This binding displaces endogenous agonists while simultaneously stabilizing a conformation where helix 11 and helix 12 adopt an antagonistic orientation, reducing the receptor's transcriptional activity below basal levels [3] [7] [9].
The therapeutic advantage of inverse agonism is evident in preclinical models where compounds like JNJ-61803534 and BMS-986251 achieve near-complete suppression of interleukin-17 production and significantly ameliorate autoimmune pathology. Their efficacy surpasses that of neutral antagonists, which primarily prevent further activation by exogenous ligands but do not effectively suppress pre-existing constitutive signaling. This mechanistic distinction underscores why inverse agonism represents a superior pharmacological strategy for targeting RORγt in autoimmune diseases [7] [9] [10].
RORγt inverse agonist 30 exemplifies this approach, exhibiting potent inhibition of RORγt-driven transcription with half-maximal inhibitory concentration values of 46 nanomolar in reporter assays. The compound demonstrates remarkable selectivity for RORγt over related nuclear receptors RORα and RORβ (half-maximal inhibitory concentration > 10 micromolar), minimizing off-target effects. In cellular models, RORγt inverse agonist 30 specifically inhibits T helper 17 cell differentiation without affecting T helper 1 cell differentiation or regulatory T cell function, preserving essential immune functions while suppressing pathological responses [3] [5].
Table 3: Biological Activity Profile of RORγt Inverse Agonist 30
Assay System | Target/Activity | Potency (half-maximal inhibitory concentration) | Specificity Data |
---|---|---|---|
GAL4-fused human RORγt reporter | Transcriptional suppression | 46 nanomolar | >217-fold selectivity vs RORα/RORβ |
Human peripheral blood mononuclear cells | Interleukin-17A inhibition | 0.8 micromolar | No inhibition of interferon gamma production |
Mouse T helper 17 differentiation | T helper 17 suppression | 0.67 micromolar | No effect on regulatory T cells |
Nuclear receptor panel | Off-target activity | >10 micromolar | No activity against farnesoid X receptor, liver X receptor alpha/beta, pregnane X receptor |
The development of RORγt inverse agonist 30 and similar compounds represents a promising approach for autoimmune therapy by targeting the root cause of interleukin-17 dysregulation. Through precise suppression of RORγt's constitutive activity and prevention of endogenous agonist binding, these compounds restore balanced immune function without broad immunosuppression, offering a targeted alternative to biological interleukin-17 inhibitors [3] [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1